molecular formula C17H15FN2O8 B1207163 Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro- CAS No. 74234-11-0

Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-

Cat. No.: B1207163
CAS No.: 74234-11-0
M. Wt: 394.3 g/mol
InChI Key: RYKZLRXDZMOBHD-ZLKJLUDKSA-N
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Description

TK-117 is a synthetic compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of 5-fluoro-2’-deoxyuridine, a nucleoside analog that has been studied for its potential therapeutic effects, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TK-117 involves the acylation of 3’,5’-di-O-(chloroacetyl)-5-fluoro-2’-deoxyuridine with 3,4-methylenedioxybenzoyl chloride in the presence of triethylamine in dichloromethane. This reaction produces 3’,5’-di-O-(chloroacetyl)-3-(3,4-methylenedioxybenzoyl)-2’-deoxy-5-fluorouridine, which is then hydrolyzed with triethylamine in a methanol-tetrahydrofuran mixture .

Industrial Production Methods

Industrial production of TK-117 follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent composition to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

TK-117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TK-117 can yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Mechanism of Action

TK-117 exerts its effects by incorporating into DNA during replication, leading to the disruption of DNA synthesis and cell division. This mechanism makes it particularly effective against rapidly dividing cancer cells. The molecular targets of TK-117 include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TK-117

TK-117 is unique due to its specific chemical structure, which allows it to incorporate into DNA and disrupt replication. This property makes it a valuable tool in cancer research and treatment, distinguishing it from other similar compounds that may have different mechanisms of action or therapeutic targets .

Properties

CAS No.

74234-11-0

Molecular Formula

C17H15FN2O8

Molecular Weight

394.3 g/mol

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H15FN2O8/c18-9-5-19(14-4-10(22)13(6-21)28-14)17(25)20(16(9)24)15(23)8-1-2-11-12(3-8)27-7-26-11/h1-3,5,10,13-14,21-22H,4,6-7H2/t10-,13+,14+/m0/s1

InChI Key

RYKZLRXDZMOBHD-ZLKJLUDKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O

Synonyms

TK 117
TK-117

Origin of Product

United States

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